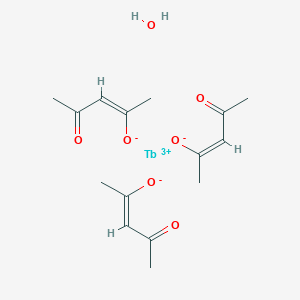
Terbium(III)acetylacetonatehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Tb(C₅H₇O₂)₃·xH₂O. It is a derivative of 2,4-pentanedione and terbium(III), and it is commonly used in various scientific and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Terbium(III) acetylacetonate hydrate can be synthesized by reacting terbium salts, such as terbium nitrate, with acetylacetone in the presence of a base like ammonia. The reaction can be represented as follows:
3NH3+3Hacac+Tb(NO3)3→Tb(acac)3+3NH4NO3
The product is typically obtained as a dihydrate, Tb(C₅H₇O₂)₃(H₂O)₂, which can be further purified by recrystallization .
Industrial Production Methods
Industrial production methods for terbium(III) acetylacetonate hydrate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in powder or crystalline form .
Analyse Des Réactions Chimiques
Types of Reactions
Terbium(III) acetylacetonate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxo-clusters.
Substitution: It can react with other ligands to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in reactions with terbium(III) acetylacetonate hydrate include:
Acetonitrile: Used as a solvent in substitution reactions.
Dichloromethane: Another solvent used in various reactions.
Major Products
The major products formed from these reactions include new coordination compounds with different ligands, which can exhibit unique photochemical and magnetic properties .
Applications De Recherche Scientifique
Terbium(III) acetylacetonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of new coordination compounds with interesting photochemical and magnetic properties.
Biology: Employed in the study of biological systems due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of terbium(III) acetylacetonate hydrate involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to unique photochemical and magnetic effects. The compound’s luminescent properties are particularly useful in imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Europium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Iron(III) acetylacetonate
Uniqueness
Terbium(III) acetylacetonate hydrate is unique due to its specific photochemical and magnetic properties, which are not as pronounced in similar compounds. Its ability to form stable coordination complexes and its luminescent properties make it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H23O7Tb |
|---|---|
Poids moléculaire |
474.26 g/mol |
Nom IUPAC |
(Z)-4-oxopent-2-en-2-olate;terbium(3+);hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tb/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;; |
Clé InChI |
MRUSPMJZFLPYOU-KJVLTGTBSA-K |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Tb+3] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




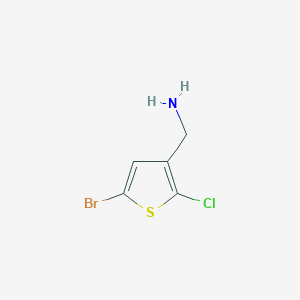
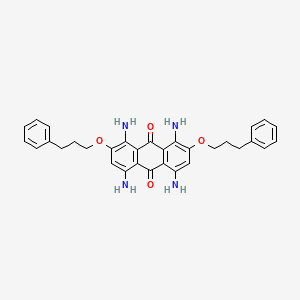
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)

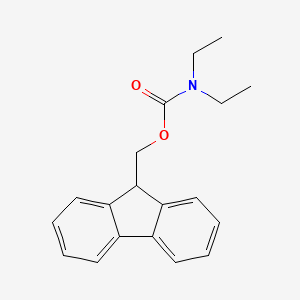
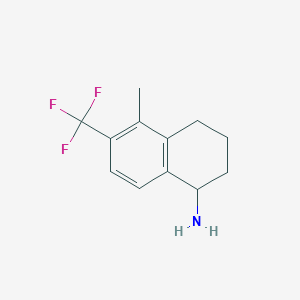
![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)

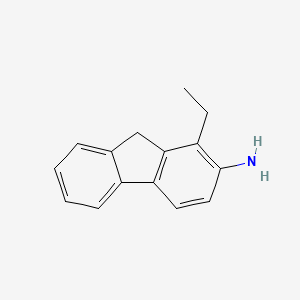
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)
